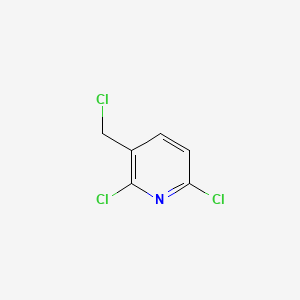

2,6-Dichloro-3-(chloromethyl)pyridine

カタログ番号 B1336301

CAS番号:

41789-37-1

分子量: 196.5 g/mol

InChIキー: CMPPTKONDXHDBF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .科学的研究の応用

Application 1: Synthesis of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2,6-Dichloro-3-(chloromethyl)pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Synthesis of Neonicotinoid Compounds

- Scientific Field : Agrochemical Industry

- Summary of the Application : 2,6-Dichloro-3-(chloromethyl)pyridine can be used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the agrochemical industry .

- Methods of Application or Experimental Procedures : The specific methods of synthesizing neonicotinoid compounds using 2,6-Dichloro-3-(chloromethyl)pyridine are not provided in the source .

- Results or Outcomes : The synthesized neonicotinoid compounds are used as raw materials for pesticide products such as imidacloprid and acetamiprid .

Application 3: Synthesis of Sensitive Fluorescent Chemosensor for Hg2+

- Scientific Field : Chemical Research

- Summary of the Application : 2,6-Bis(chloromethyl)pyridine, a compound related to 2,6-Dichloro-3-(chloromethyl)pyridine, can be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+ .

- Methods of Application or Experimental Procedures : The specific methods of synthesizing the chemosensor using 2,6-Bis(chloromethyl)pyridine are not provided in the source .

- Results or Outcomes : The synthesized chemosensor can be used for the detection of Hg2+ .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(chloromethyl)pyridine | |

CAS RN |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Name

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloronicotinic acid (3.84 g), oxalyl chloride (2.0 g), and 1 drop of dimethylformamide in dichloromethane (25 ml), was stirred at room temperature for 18 hours. The solution was concentrated in vacuo to give 3.50 g of 2,6-dichloronicotinyl chloride which was added portionwise in dichloromethane (25 ml) to an ice cooled solution of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]-benzodiazepine (2.15 g) and diisopropylethylamine (2.03 g) in dichloromethane (50 ml). The mixture was stirred at room temperature for 18 hours and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate and filtered through a short column of anhydrous sodium magnesium silicate. The combined organic phase was concentrated on a hot plate with the gradual addition of hexane until crystallization occurred. After cooling, the crystals were collected by filtration to yield 2.65 g of the title as a an amorphous solid. m.p. 115-130° C. MS, m/z: 358.1 (M+H)+.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)